molecular formula C11H11NO4 B5289829 (4-Cyano-2-methoxyphenyl) ethyl carbonate

(4-Cyano-2-methoxyphenyl) ethyl carbonate

Cat. No.: B5289829
M. Wt: 221.21 g/mol
InChI Key: RWVPQKXKYVJGFM-UHFFFAOYSA-N
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Description

(4-Cyano-2-methoxyphenyl) ethyl carbonate is a chemical compound with a unique structure that combines a cyano group, a methoxy group, and an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2-methoxyphenyl) ethyl carbonate typically involves the reaction of 4-cyano-2-methoxyphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions: (4-Cyano-2-methoxyphenyl) ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(4-Cyano-2-methoxyphenyl) ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Cyano-2-methoxyphenyl) ethyl carbonate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance solubility and stability, while the ethyl carbonate moiety can undergo hydrolysis to release active intermediates .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-cyano-2-methoxyphenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)16-9-5-4-8(7-12)6-10(9)14-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVPQKXKYVJGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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